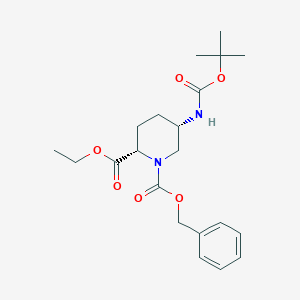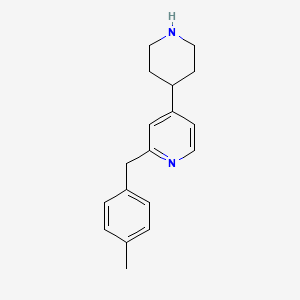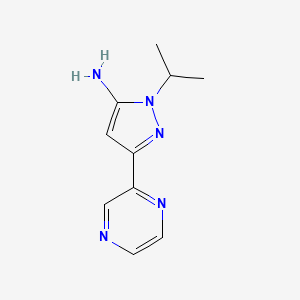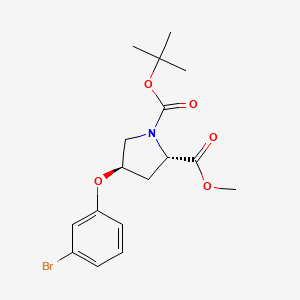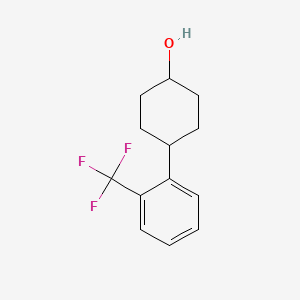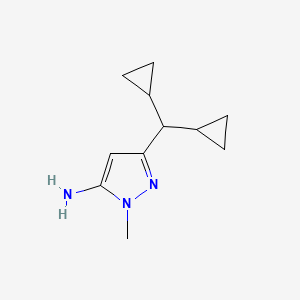
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is an organic compound that features a tetrahydrofuran ring attached to a propane-1,2-diamine moiety. This compound is of interest due to its unique structure, which combines the properties of both tetrahydrofuran and diamine groups, making it useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine typically involves the reaction of tetrahydrofuran-2-carboxylic acid or its derivatives with propane-1,2-diamine under specific conditions. The reaction is usually carried out in an aprotic solvent with the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove any impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .
科学的研究の応用
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine involves its interaction with specific molecular targets. The tetrahydrofuran ring can engage in hydrogen bonding and other interactions, while the diamine moiety can form coordination complexes with metal ions. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
N1-Benzyl-N1-((trimethylsilyl)methyl)propane-1,2-diamine: This compound has a similar structure but with a benzyl and trimethylsilyl group instead of the tetrahydrofuran ring.
N1-Phenylbenzene-1,2-diamine: This compound features a phenyl group attached to the diamine moiety.
Uniqueness
N1-((Tetrahydrofuran-2-yl)methyl)propane-1,2-diamine is unique due to the presence of the tetrahydrofuran ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both the reactivity of the diamine and the stability of the tetrahydrofuran ring are advantageous .
特性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC名 |
1-N-(oxolan-2-ylmethyl)propane-1,2-diamine |
InChI |
InChI=1S/C8H18N2O/c1-7(9)5-10-6-8-3-2-4-11-8/h7-8,10H,2-6,9H2,1H3 |
InChIキー |
JRMDGKQJXBGKGL-UHFFFAOYSA-N |
正規SMILES |
CC(CNCC1CCCO1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


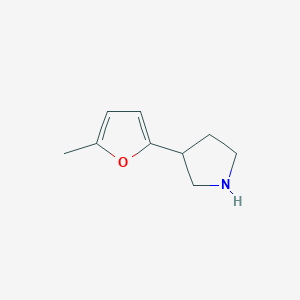
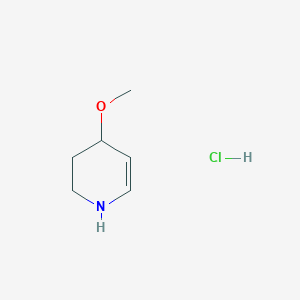
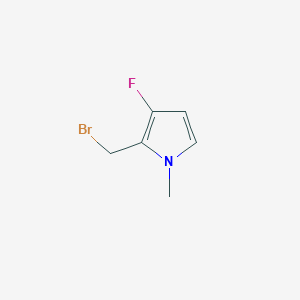
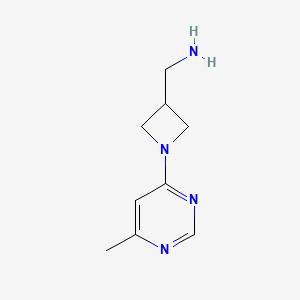
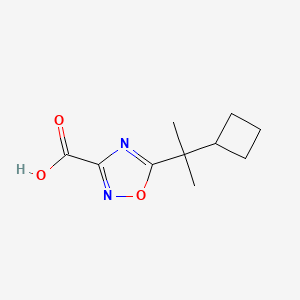
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
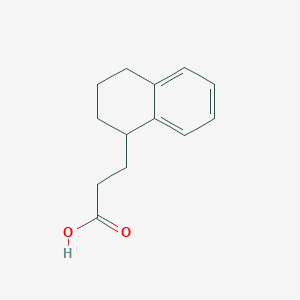
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
